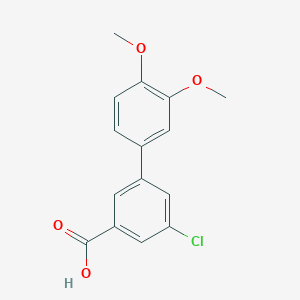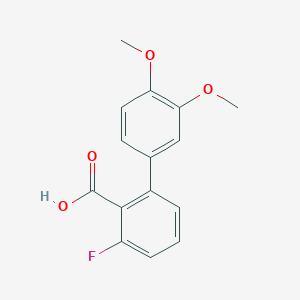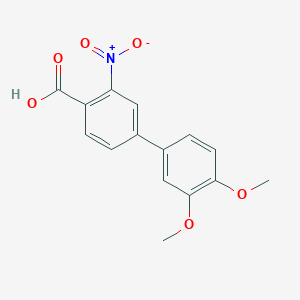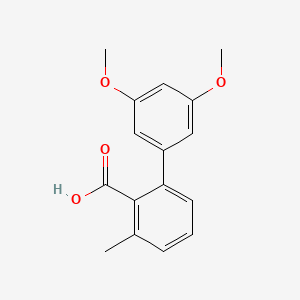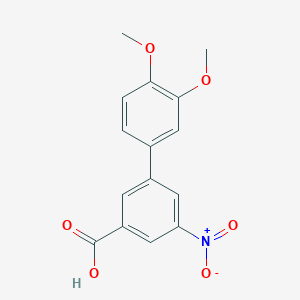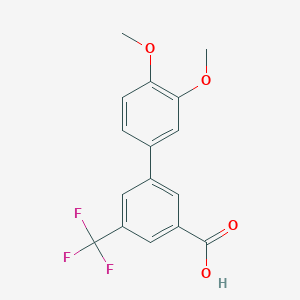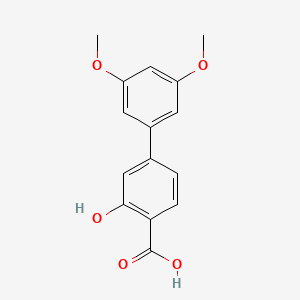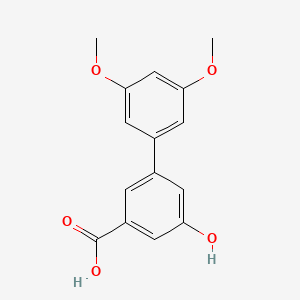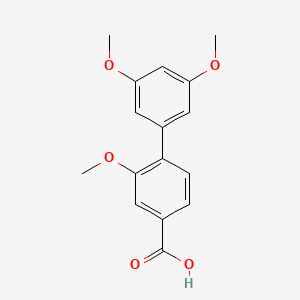
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid (2-DMP-6-FBA) is a fluorinated benzoic acid derivative with a variety of applications in the fields of organic chemistry, biochemistry, and pharmaceutical research. It is a colorless solid with a molecular weight of 284.24 g/mol and a melting point of 108-110 °C. 2-DMP-6-FBA has been used as a precursor in the synthesis of several compounds, including prodrugs, and is also a useful reagent in the synthesis of organic compounds. It has been studied for its potential use in the treatment of various diseases, including cancer.
作用機序
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of several cellular processes, including DNA synthesis, protein synthesis, and cell cycle progression. Additionally, it has been suggested that 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% may act as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. Additionally, it has been shown to possess antibacterial activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to possess anti-inflammatory activity, as it has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The use of 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, as it can be synthesized by a variety of methods, including anionic cyclization, nucleophilic substitution, and reductive amination. Additionally, it is relatively stable, with a melting point of 108-110 °C. However, it is toxic and should be handled with care.
将来の方向性
The use of 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% in research and clinical applications is still in its early stages. Future research should focus on further elucidating the mechanism of action, as well as exploring its potential use in the treatment of other diseases. Additionally, further studies should be conducted to explore its potential use as a prodrug, as well as its potential use in the synthesis of other compounds. Finally, further research should be conducted to determine the optimal dosage and administration route for clinical use.
合成法
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% can be synthesized by a variety of methods, including anionic cyclization, nucleophilic substitution, and reductive amination. The most common method for its synthesis is anionic cyclization, which involves the reaction of 3,5-dimethoxyphenol with a fluorinated benzoic acid derivative in the presence of a base. This reaction yields 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% as the major product, with other products such as 4-fluorobenzoic acid and 3,5-dimethoxybenzoic acid as minor products.
科学的研究の応用
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been studied for its potential use in the treatment of various diseases, including cancer. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. Additionally, 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been studied for its potential use in the treatment of bacterial infections, and has been shown to possess antibacterial activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-6-9(7-11(8-10)20-2)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNICNDNLVCFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690871 |
Source


|
| Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-14-6 |
Source


|
| Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


